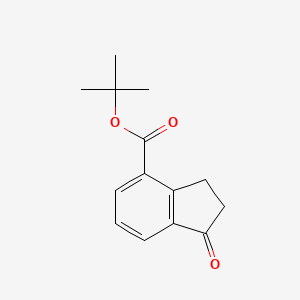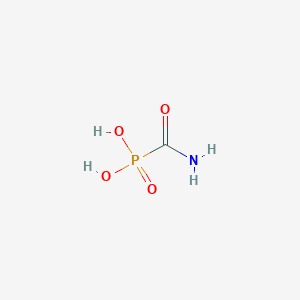
2-(Aminomethyl)butanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)butanenitrile hydrochloride is an organic compound with the molecular formula C5H11N2Cl It is a derivative of butanenitrile, where an aminomethyl group is attached to the second carbon atom of the butanenitrile chain, and it is present in its hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane (e.g., 2-chlorobutane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming butanenitrile.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of 2-(Aminomethyl)butanenitrile hydrochloride typically involves large-scale synthesis using the above methods, optimized for yield and purity. The process may include additional purification steps such as recrystallization and distillation to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)butanenitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)butanenitrile hydrochloride involves its interaction with various molecular targets. The aminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The nitrile group can be reduced to form primary amines, which can further interact with biological targets such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Butanenitrile: Lacks the aminomethyl group, making it less reactive in certain nucleophilic substitution reactions.
2-Aminobutanenitrile: Similar structure but without the hydrochloride salt form, affecting its solubility and reactivity.
2-(Aminomethyl)propanenitrile: Similar but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2-(Aminomethyl)butanenitrile hydrochloride is unique due to the presence of both the aminomethyl and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
2913268-31-0 |
|---|---|
Fórmula molecular |
C5H11ClN2 |
Peso molecular |
134.61 g/mol |
Nombre IUPAC |
2-(aminomethyl)butanenitrile;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-2-5(3-6)4-7;/h5H,2-3,6H2,1H3;1H |
Clave InChI |
CNHTYGMJFXJXNK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
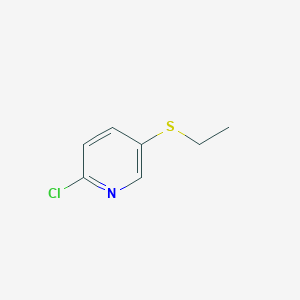
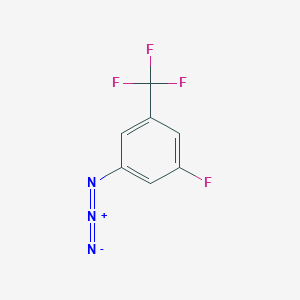

![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)


![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
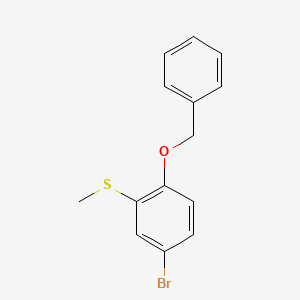
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
